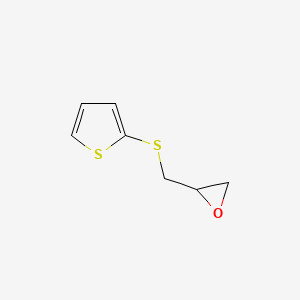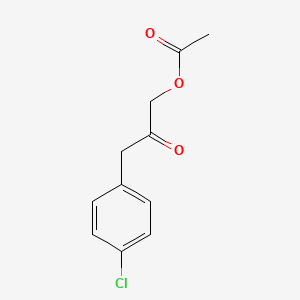
1-Hydroxynaphthalene-2-carbonyl chloride
Übersicht
Beschreibung
1-Hydroxynaphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C11H7ClO2 . It has a molecular weight of 206.63 .
Molecular Structure Analysis
The molecular structure of 1-Hydroxynaphthalene-2-carbonyl chloride consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
Carbonyl compounds like 1-Hydroxynaphthalene-2-carbonyl chloride can undergo a variety of reactions. For instance, they can undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon to form a negatively charged intermediate . They can also undergo nucleophilic substitution if there is a leaving group present .Physical And Chemical Properties Analysis
1-Hydroxynaphthalene-2-carbonyl chloride has a predicted boiling point of 366.1±25.0 °C and a predicted density of 1.392±0.06 g/cm3 . Its pKa is predicted to be 7.79±0.50 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Molecular Structures
1-Hydroxynaphthalene-2-carbonyl chloride and its derivatives have been explored in the formation of coordination polymers and molecular structures. For instance, Phukan and Baruah (2014) described the inclusion of a derivative, 3-hydroxynaphthalene-2-carboxylic acid, in the grid-like structure of a coordination polymer formed with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane (Phukan & Baruah, 2014). This research highlights the potential of such compounds in developing intricate molecular architectures.
Chemical Synthesis and Catalysis
Research has shown that derivatives of 1-hydroxynaphthalene-2-carbonyl chloride can be used in chemical synthesis and as catalysts. For example, Chakraborti and Gulhane (2003) demonstrated the efficiency of Indium(III) chloride in catalyzing the acylation of various compounds, including 2-hydroxynaphthalene, under solvent-free conditions (Chakraborti & Gulhane, 2003). This indicates the broader applicability of 1-hydroxynaphthalene-2-carbonyl chloride derivatives in organic synthesis.
Photocatalytic Decomposition and Environmental Applications
The derivatives of 1-hydroxynaphthalene-2-carbonyl chloride have been studied for their potential in environmental applications, particularly in photocatalytic processes. Qi et al. (2019) investigated the photocatalytic decomposition of 2-Chloronaphthalene using TiO2 and iron nanoparticles in aqueous systems, demonstrating a synergistic effect and identifying intermediate products (Qi et al., 2019). Such research provides insights into the environmental remediation capabilities of these compounds.
Zukünftige Richtungen
Research on 1-Hydroxynaphthalene-2-carbonyl chloride and similar compounds is ongoing. For instance, researchers have been exploring novel 1-Hydroxynaphthalene-2-Carboxanilides based inhibitors against C-Jun N-Terminal Kinases . This research could lead to the development of novel and structurally diverse anticancer compounds .
Eigenschaften
IUPAC Name |
1-hydroxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWGIMWXKYYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515505 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxynaphthalene-2-carbonyl chloride | |
CAS RN |
38077-69-9 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)






![3-Amino-thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1626447.png)





